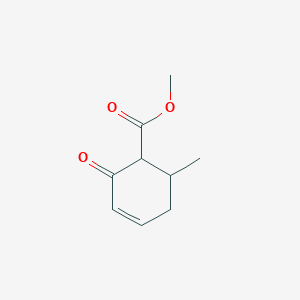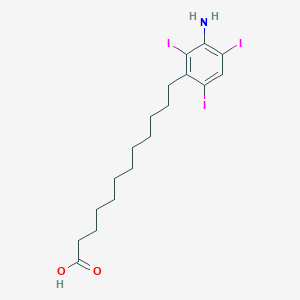
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate is a synthetic organic compound that features both a hydroxyphenyl group and a methylimidazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate typically involves multi-step organic reactions. One common method might include:
Starting Materials: 4-hydroxybenzaldehyde, 1-methylimidazole, and ethyl acetoacetate.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and imidazole groups could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-3-(1H-imidazol-2-yl)propanoate
- Ethyl 3-(4-hydroxyphenyl)-3-(2-methylimidazol-1-yl)propanoate
Uniqueness
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-14(19)10-13(15-16-8-9-17(15)2)11-4-6-12(18)7-5-11/h4-9,13,18H,3,10H2,1-2H3 |
Clé InChI |
VFKODIZLPWMFSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CN2C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B8629783.png)




![1-Octanamine, N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B8629812.png)







